molecular formula C9H8BrNO5 B8263998 5-Bromo-2-nitrophenyl ethyl carbonate

5-Bromo-2-nitrophenyl ethyl carbonate

Cat. No.: B8263998
M. Wt: 290.07 g/mol
InChI Key: MKSDNJDBTVZARI-UHFFFAOYSA-N
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Description

5-Bromo-2-nitrophenyl ethyl carbonate is an organic compound that features a bromine atom, a nitro group, and an ethyl carbonate moiety attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-nitrophenyl ethyl carbonate typically involves the reaction of 5-bromo-2-nitrophenol with ethyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:

5-Bromo-2-nitrophenol+Ethyl chloroformate5-Bromo-2-nitrophenyl ethyl carbonate+HCl\text{5-Bromo-2-nitrophenol} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 5-Bromo-2-nitrophenol+Ethyl chloroformate→5-Bromo-2-nitrophenyl ethyl carbonate+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis apply. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-nitrophenyl ethyl carbonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Hydrolysis: The ethyl carbonate moiety can be hydrolyzed to yield 5-bromo-2-nitrophenol and ethanol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as 5-azido-2-nitrophenyl ethyl carbonate or 5-thiocyanato-2-nitrophenyl ethyl carbonate.

    Reduction: 5-Bromo-2-aminophenyl ethyl carbonate.

    Hydrolysis: 5-Bromo-2-nitrophenol and ethanol.

Scientific Research Applications

5-Bromo-2-nitrophenyl ethyl carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving carbonate esters.

    Medicine: Investigated for potential use in drug development due to its ability to modify biological molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-nitrophenyl ethyl carbonate involves its reactivity towards nucleophiles and reducing agents. The bromine atom and nitro group are key sites for chemical transformations, allowing the compound to participate in various reactions. The ethyl carbonate moiety can be hydrolyzed, releasing ethanol and forming a phenol derivative.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-nitrophenol: Lacks the ethyl carbonate moiety but shares the bromine and nitro groups.

    2-Nitrophenyl ethyl carbonate: Lacks the bromine atom but contains the nitro group and ethyl carbonate moiety.

    5-Bromo-2-aminophenyl ethyl carbonate: A reduction product of 5-Bromo-2-nitrophenyl ethyl carbonate.

Uniqueness

This compound is unique due to the combination of its bromine atom, nitro group, and ethyl carbonate moiety. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(5-bromo-2-nitrophenyl) ethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO5/c1-2-15-9(12)16-8-5-6(10)3-4-7(8)11(13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSDNJDBTVZARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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